

Technical Guide: Physicochemical Properties of N-decyl-4-methoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-decyl-4-methoxyaniline*

Cat. No.: *B12932584*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the physical properties of **N-decyl-4-methoxyaniline** is not readily available in the public domain. This guide provides a summary of the physical properties of the parent compound, 4-methoxyaniline (also known as p-anisidine), to serve as a reference. It is anticipated that the N-decyl substitution will significantly alter these properties, generally leading to a higher boiling point and lower water solubility.

Core Physical Properties of 4-Methoxyaniline (Parent Compound)

The following table summarizes the key physical properties of 4-methoxyaniline. These values provide a baseline for understanding the physicochemical characteristics of the core molecular structure.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₉ NO	[1][2]
Molecular Weight	123.15 g/mol	[1][3][4]
Appearance	White to reddish or gray-brown crystalline solid	[1][3]
Melting Point	56-60 °C	[1][3][4][5]
Boiling Point	240-243 °C	[1][3][5]
Density	~1.06 - 1.07 g/cm ³	[1][5][6][7]
Solubility in Water	Slightly soluble (21 g/L at 20 °C)	[7][8]
Solubility in Organic Solvents	Soluble in ethanol, diethyl ether, acetone, and benzene	[1][3][7]
pKa	5.34 (at 25 °C)	[7][8]
Refractive Index	~1.556	[6][7][8]

Experimental Protocols for Determining Physical Properties

The following are generalized experimental protocols for determining the key physical properties of organic compounds like **N-decyl-4-methoxyaniline**.

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids.[9][10][11]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)

- Thermometer
- Mortar and pestle

Procedure:

- A small amount of the dry, finely powdered sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
- The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.
- The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts are recorded as the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.[\[10\]](#)

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of liquid samples.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or aluminum block)

Procedure:

- A small volume of the liquid sample (a few milliliters) is placed in the small test tube.
- A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb, and immersed in a heating bath.
- The bath is heated gradually. As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is removed, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Solubility Determination

This protocol provides a qualitative assessment of a compound's solubility in various solvents.

[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Apparatus:

- Small test tubes
- Vortex mixer (optional)
- A range of solvents (e.g., water, ethanol, diethyl ether, hexane, 5% aq. HCl, 5% aq. NaOH)

Procedure:

- Approximately 25 mg of the solid compound or 0.05 mL of the liquid compound is placed into a small test tube.
- 0.75 mL of the chosen solvent is added in small portions.
- After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).[\[16\]](#)
- The compound is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all of the compound dissolves, and "insoluble" if no significant dissolution is observed.

- This procedure is repeated with a range of solvents of varying polarities and pH to build a solubility profile.

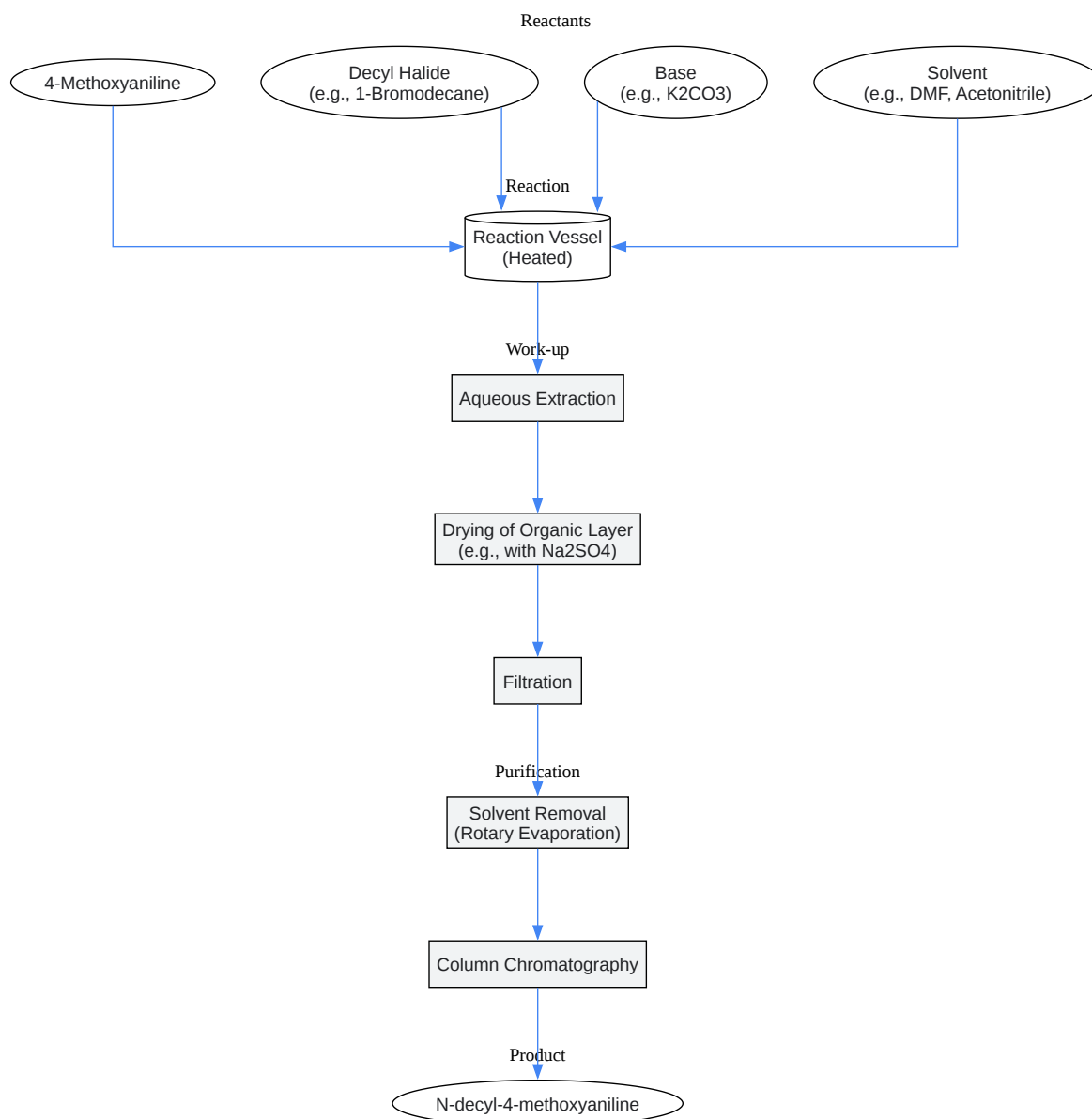
Signaling Pathways and Experimental Workflows

A comprehensive search of available scientific literature did not yield any specific information regarding signaling pathways or established experimental workflows in which **N-decyl-4-methoxyaniline** is directly implicated. Consequently, the mandatory visualization of these aspects using Graphviz could not be fulfilled.

Synthesis of N-Alkylated Anilines

While a specific protocol for the synthesis of **N-decyl-4-methoxyaniline** was not found, a general approach for the N-alkylation of anilines involves the reaction of the aniline with an alkyl halide or an alcohol under various catalytic conditions.^{[19][20][21][22]} One common laboratory-scale synthesis would be a nucleophilic substitution reaction between 4-methoxyaniline and a decyl halide (e.g., 1-bromodecane).

Below is a conceptual workflow for such a synthesis.



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Caption: Conceptual workflow for the synthesis of **N-decyl-4-methoxyaniline**.

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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of N-decyl-4-methoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12932584#what-are-the-physical-properties-of-n-decyl-4-methoxyaniline]

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